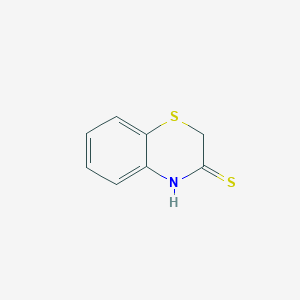![molecular formula C9H10BrN3 B184681 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- CAS No. 183208-57-3](/img/structure/B184681.png)
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The 5-bromo substitution on the pyridine ring adds to its unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Ethanamine Group: This step often involves nucleophilic substitution reactions where an ethanamine group is introduced to the pyrrolo[2,3-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with various aryl or vinyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,3-b]pyridine core or the ethanamine side chain.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the fibroblast growth factor receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s low molecular weight and specific binding affinity make it an effective inhibitor .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine: Lacks the bromine substitution, which may result in different biological activities and chemical reactivity.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar core structure but without the ethanamine group, which affects its solubility and interaction with biological targets.
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide: Contains a carboxamide group instead of an ethanamine group, leading to different pharmacokinetic properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFBJWDJQFQFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)









